2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol
CAS No.: 274910-22-4
Cat. No.: VC4688750
Molecular Formula: C10H12O3
Molecular Weight: 180.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 274910-22-4 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.203 |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol |
| Standard InChI | InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2 |
| Standard InChI Key | LVSNBQMNJUMKLD-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=CC=C2O1)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol (CAS: 62590-71-0) has the molecular formula CHO and a molecular weight of 180.20 g/mol . Its structure consists of a 1,4-benzodioxane core (a benzene ring fused to a 1,4-dioxane ring) with a hydroxymethyl group (-CHCHOH) at the 5-position. The IUPAC name is 5-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine.
Key Identifiers:
| Property | Value |
|---|---|
| SMILES | OCCC1COc2ccccc2O1 |
| InChI Key | VRCHCDXHBXLNKZ-UHFFFAOYSA-N |
| Melting Point | Not reported (amorphous solid) |
| Boiling Point | ~300–320°C (estimated) |
The compound’s stability arises from the electron-rich benzodioxane system, which resists oxidation under ambient conditions .
Synthesis and Reaction Pathways
Primary Synthetic Route
The most common synthesis involves reducing 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivatives. A representative method from employs lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF):
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Starting Material: 2,3-Dihydrobenzo[1, dioxine-5-carboxylic acid (5.00 g, 28.0 mmol).
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Reduction: LiAlH (2.13 g, 56.0 mmol) is added at 0°C, followed by 18-hour stirring at room temperature.
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Workup: Quenching with water, extraction with ethyl acetate, and drying yield the product in 99% purity .
Alternative Approaches
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Grignard Reaction: Reaction of 5-bromo-1,4-benzodioxane with ethylene oxide in the presence of magnesium .
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Catalytic Hydrogenation: Reduction of 5-acetyl-1,4-benzodioxane using Pd/C and H .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .
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Stability: Stable at room temperature for >2 years when stored in airtight containers away from light .
Spectroscopic Data
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IR (KBr): Broad O-H stretch at 3248 cm, C-O-C asymmetric stretch at 1240 cm .
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H NMR (400 MHz, CDCl): δ 6.85–6.70 (m, 3H, aromatic), 4.25 (s, 4H, dioxane CH), 3.72 (t, 2H, -CHOH), 2.80 (t, 2H, -CH-) .
Applications in Drug Discovery
Intermediate for Sulfonamide Derivatives
This ethanol derivative serves as a precursor for antibacterial sulfonamides. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Figure 1) showed inhibitory activity against E. coli and S. aureus (MIC = 8–16 µg/mL) .
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React with p-toluenesulfonyl chloride in aqueous NaCO.
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Alkylate with halides (e.g., 2-bromoethyl) using LiH in DMF.
Enzyme Inhibition
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